7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one
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Overview
Description
7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one is a chemical compound with the molecular formula C9H7FN2O2 . It is a yellow solid with a molecular weight of 194.17 . The IUPAC name for this compound is 7-fluoro-6-methoxyquinazolin-4(3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a yellow solid . The storage temperature is between 28°C .Scientific Research Applications
Medicinal Chemistry Applications of Quinazolin-4(3H)-ones
Antimicrobial and Antibacterial Activities
Quinazolin-4(3H)-ones have been identified as potent molecules with significant antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents with enhanced solubility and bioavailability to combat antibiotic resistance (Tiwary et al., 2016).
Anticancer Properties
Quinazoline derivatives have shown promising results as anticancer agents, with various studies highlighting their ability to inhibit EGFR and other therapeutic protein targets. This has led to the development of novel quinazoline compounds that inhibit not only wild-type EGFR but also mutated forms, offering potential for the treatment of cancer through various mechanisms (Ravez et al., 2015).
Optoelectronic Materials
Beyond their biological activities, quinazolin-4(3H)-ones and their derivatives have been explored for applications in optoelectronic materials, including luminescent small molecules and chelate compounds. These materials have applications related to photo- and electroluminescence, offering a path toward the development of novel optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar quinazolinone derivatives have been found to inhibit the epidermal growth factor receptor tyrosine kinase , an enzyme that regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibition of the epidermal growth factor receptor tyrosine kinase , it may affect pathways related to cell proliferation and survival.
Result of Action
Based on the potential targets, it could lead to a decrease in cell proliferation and survival .
Properties
IUPAC Name |
7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-12-8-4-7(11)9(15-2)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCOPGPSQTARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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